molecular formula C12H10O B11913188 1,2-Dihydroacenaphthylen-5-ol CAS No. 6373-33-7

1,2-Dihydroacenaphthylen-5-ol

Cat. No.: B11913188
CAS No.: 6373-33-7
M. Wt: 170.21 g/mol
InChI Key: LXFFOCVQYSQIQO-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-5-ol is a chemical compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphthylen-5-ol can be synthesized through several methods. One common method involves the oxidation of 1,2-dihydroacenaphthylene using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in the presence of acetic acid. The reaction is typically carried out at room temperature for an extended period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylen-5-ol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO₂), hydrogen peroxide (H₂O₂), and acetic acid.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated acenaphthene derivatives.

Scientific Research Applications

1,2-Dihydroacenaphthylen-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylen-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds and participate in redox reactions, which can influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound with a similar structure but without the hydroxyl group.

    1,2-Dihydroacenaphthylene: A similar compound lacking the hydroxyl group.

    Acenaphthylene: Another related compound with a different arrangement of double bonds.

Uniqueness

1,2-Dihydroacenaphthylen-5-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its parent compound, acenaphthene. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential biological activity.

Properties

CAS No.

6373-33-7

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-ol

InChI

InChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2

InChI Key

LXFFOCVQYSQIQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)O

Origin of Product

United States

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